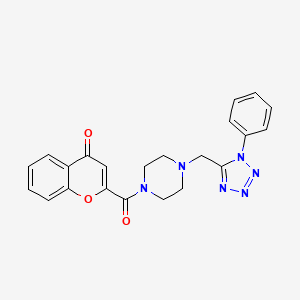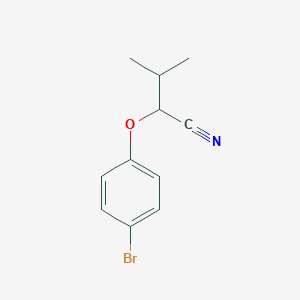![molecular formula C9H11NO4S B2611974 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene CAS No. 1612-41-5](/img/structure/B2611974.png)
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(Ethanesulfonyl)methyl]-4-nitrobenzene” is a chemical compound with the CAS Number: 1612-41-5 . It has a molecular weight of 229.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-[(Ethanesulfonyl)methyl]-4-nitrobenzene” contains a total of 26 bonds, including 15 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
“1-[(Ethanesulfonyl)methyl]-4-nitrobenzene” is a powder at room temperature . It has a molecular weight of 229.26 g/mol . The compound has a total of 4 hydrogen bond acceptors and 1 rotatable bond .Scientific Research Applications
Ortho-Methylation of Nitrobenzenes
One of the key applications of 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene derivatives is in the ortho-methylation of nitrobenzenes. Nitrobenzenes carrying an ortho substituent are selectively methylated at the free ortho position through reaction with dimethylsulfonium methylide. This process is significantly influenced by the presence of the ortho substituent, which facilitates a specific interaction favorable for methylation. This method is crucial for synthesizing compounds with specific structural configurations, demonstrating the compound's role in facilitating selective chemical transformations (Haiss & Zeller, 2011).
Sweet Taste Properties
Interestingly, derivatives of 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene, such as 1-alkyl-2-amino-4-nitrobenzenes, have been found to possess sweet taste properties. Research has shown that these compounds can be significantly sweeter than cane sugar, with variations in the alkyl group affecting the sweetness intensity. This discovery opens up potential applications in the development of synthetic sweeteners and understanding the molecular basis of taste (Blanksma, 2010).
Crystal Structure Analysis
Crystal structure analysis of nitrobenzene derivatives, including those related to 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene, provides insights into their molecular configurations and interactions. Studies such as those on 2,6-dichloro-4-nitrotoluene reveal details about molecular geometry, steric hindrance, and intermolecular interactions, crucial for understanding the material's properties and potential applications in materials science (Medjroubi et al., 2017).
Sensing Applications
Research into the sensing applications of 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene derivatives has led to the development of materials capable of detecting nitrobenzene and metal ions. For instance, certain lanthanide metal-organic frameworks (MOFs) containing nitrobenzene derivatives exhibit high sensitivity and selectivity for nitrobenzene and Fe3+ ions, showcasing the potential of these compounds in environmental monitoring and safety applications (Zhang et al., 2017).
Chemical Synthesis and Catalysis
The compound and its derivatives have been utilized in various chemical synthesis and catalysis processes. For example, nitro-functionalized imidazolium salts derived from nitrobenzene compounds have been explored as alternative solvents to nitromethane in organic and catalytic reactions. These studies highlight the compound's versatility and its potential to contribute to the development of greener and more efficient chemical processes (Ren et al., 2011).
properties
IUPAC Name |
1-(ethylsulfonylmethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLVYWVPKPUBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)
![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2611898.png)



![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2611910.png)

![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2611914.png)